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Dibenzyl phosphite

Cat. No.: B8806811
M. Wt: 261.23 g/mol
InChI Key: GSNWGJLIRMGHAN-UHFFFAOYSA-N
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Description

Dibenzyl phosphite (CAS 17176-77-1) is a versatile organophosphorus reagent valued in chemical synthesis and medicinal chemistry research. Its primary application is in phosphorylation reactions, where it is used to phosphorylate phenols in the presence of bases like N-ethyldiisopropylamine and DMAP to produce dibenzyl phenyl phosphates . It serves as a key building block in the Atherton-Todd reaction, a fundamental process for the synthesis of phosphoramidates from amines . This reaction is believed to proceed via the in situ formation of a reactive chlorophosphate intermediate when this compound is mixed with carbon tetrachloride and a base, which then reacts with nucleophiles . Researchers also employ this compound in the preparation of specialized molecules such as phenylalkylphosphonamidates, which act as probes for investigating the hydrophobic binding register in prostate-specific membrane antigen (PSMA) . Furthermore, this compound and its derivatives serve as crucial precursors in organic synthesis; for instance, a related N-Fmoc dibenzyl pyrazole phosphonate building block is synthesized for the potential incorporation of stable phosphohistidine analogues into peptides, aiding biological studies . This compound is moisture-sensitive, reacts with water, and is typically stored at 2-8°C under an inert gas such as Nitrogen . It is soluble in DMSO and Methanol . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O3P- B8806811 Dibenzyl phosphite

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14O3P-

Molecular Weight

261.23 g/mol

IUPAC Name

dibenzyl phosphite

InChI

InChI=1S/C14H14O3P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2/q-1

InChI Key

GSNWGJLIRMGHAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COP([O-])OCC2=CC=CC=C2

Origin of Product

United States

Synthesis and Precursor Chemistry of Dibenzyl Phosphite

Established Synthetic Pathways to Dibenzyl Phosphite (B83602)

The preparation of dibenzyl phosphite can be achieved through several well-documented methods. These routes are foundational in organic synthesis, providing access to this crucial reagent.

Preparation from Phosphorous Acid and Benzyl (B1604629) Alcohol

A primary and traditional method for synthesizing this compound involves the reaction of phosphorus trichloride (B1173362) with benzyl alcohol. google.comgoogle.com This esterification reaction is typically carried out in the presence of an organic amine, such as triethylamine (B128534), which acts as an acid scavenger to neutralize the hydrogen chloride byproduct. google.com The reaction is often conducted in a halogenated alkane solvent like dichloromethane. google.com

Another approach involves the transesterification of a dialkyl phosphite, such as dimethyl phosphite, with benzyl alcohol. chemicalbook.com This reaction is generally performed at elevated temperatures, often under reflux conditions, and may be catalyzed by a base like sodium methoxide (B1231860) (MeONa). chemicalbook.com The process drives the equilibrium towards the formation of this compound by distilling off the lower-boiling alcohol byproduct, in this case, methanol (B129727). chemicalbook.com

Alternative Synthetic Routes and Optimized Protocols

Beyond the classical methods, alternative and optimized protocols for the synthesis of this compound have been developed to improve yield, purity, and reaction conditions. One such alternative involves the reaction of aryl halides with an alkyl phosphite, like triisopropyl phosphite, in a transition-metal-catalyzed C-P cross-coupling reaction, sometimes referred to as the Tavs reaction. nih.gov This method can be performed without a solvent, which increases the reaction rate. nih.gov

Optimization of the traditional benzyl alcohol and phosphorus trichloride method includes controlling the reaction temperature, typically cooling to 0-10 °C, and the order of addition of reagents to enhance the conversion rate and product yield. google.com Furthermore, purification techniques involving washing with aqueous solutions and column chromatography are employed to achieve high purity. google.comchemicalbook.com The use of different phosphitylating reagents, such as dibenzyl N,N-diethylphosphoramidite, has also been explored for the synthesis of related phosphite triesters, which can be precursors in multi-step syntheses. lookchem.comacs.org

Synthesis of Key this compound Derivatives

This compound is a critical starting material for the synthesis of more reactive phosphorylating agents and stable phosphate (B84403) compounds. Its chemical transformations are central to the introduction of the dibenzyl phosphate moiety into various molecules.

Preparation of Dibenzyl Chlorophosphonates

Dibenzyl chlorophosphonate, a highly reactive phosphorylating agent, is commonly prepared by the chlorination of this compound. Several chlorinating agents can be employed for this transformation. A well-established method involves the use of sulfuryl chloride (SO₂Cl₂) in an inert solvent like carbon tetrachloride or toluene (B28343) at controlled temperatures, typically between 17-19°C. prepchem.comdrugfuture.com

Alternatively, chlorine gas (Cl₂) can be bubbled through a solution of this compound, also in a solvent such as carbon tetrachloride, at temperatures below 0°C. drugfuture.com N-chlorosuccinimide (NCS) has also been demonstrated as an effective reagent for the chlorination of this compound to yield dibenzyl chlorophosphonate. rsc.org This derivative is valuable for the phosphorylation of nucleosides and amino acids. drugfuture.com

Formation of Dibenzyl Phosphates via Oxidation

The oxidation of this compound leads to the formation of the more stable dibenzyl phosphate. This transformation is a key step in many synthetic sequences. One method for this oxidation involves the Atherton-Todd reaction, where this compound reacts with an alcohol or amine in the presence of a base and a halogenating agent like carbon tetrachloride. beilstein-journals.org While the primary product can be a phosphoramidate (B1195095), under certain conditions, this reaction can be adapted to yield phosphates.

A more direct oxidation can be achieved using various oxidizing agents. For instance, the reaction of this compound with monobromocyanoacetamide in the presence of an alcohol can yield the corresponding dialkyl hydrogen phosphate. acs.org Furthermore, permanganate (B83412) has been used as an oxidizing agent in the presence of a bicarbonate or carbonate base to convert this compound to dibenzyl phosphate. google.com The resulting dibenzyl phosphates are versatile intermediates themselves, for example, they can be used in Mitsunobu reactions for the phosphorylation of alcohols. nih.gov

Data Tables

Table 1: Synthesis of this compound

Precursors Reagents/Catalysts Solvent Key Conditions Product
Phosphorus trichloride, Benzyl alcohol Triethylamine Dichloromethane Esterification This compound
Dimethyl phosphite, Benzyl alcohol Sodium methoxide None Reflux, Distillation This compound

Table 2: Synthesis of this compound Derivatives

Starting Material Reagent(s) Solvent Product
This compound Sulfuryl chloride Toluene or Carbon tetrachloride Dibenzyl chlorophosphonate
This compound Chlorine gas Carbon tetrachloride Dibenzyl chlorophosphonate
This compound N-chlorosuccinimide - Dibenzyl chlorophosphonate
This compound Permanganate, Bicarbonate/Carbonate - Dibenzyl phosphate

Fundamental Reactivity and Reaction Mechanisms of Dibenzyl Phosphite

Mechanistic Studies of the Atherton-Todd Reaction with Dibenzyl Phosphite (B83602)

The Atherton-Todd reaction is a classical method for the synthesis of phosphoramidates, phosphates, and their derivatives. Initially discovered by chance, it involves the reaction of a dialkyl phosphite, such as dibenzyl phosphite, with a nucleophile in the presence of a base and a halogenating agent, typically carbon tetrachloride. beilstein-journals.orgresearchgate.net The reaction with this compound and ammonia (B1221849) in carbon tetrachloride produces dibenzyl aminophosphonate, ammonium (B1175870) chloride, and chloroform. electronicsandbooks.com

The mechanism of the Atherton-Todd reaction has been a subject of considerable discussion. beilstein-journals.orgresearchgate.net Two primary mechanisms were initially proposed by Atherton and Todd. The first involved the formation of a dialkyl trichloromethylphosphonate intermediate. However, the second mechanism, which is now more widely accepted, suggests the formation of a dialkyl chlorophosphate as a key intermediate. beilstein-journals.org This second pathway better explains the increased reaction rate when carbon tetrachloride is replaced by the more reactive bromotrichloromethane (B165885) and the formation of tetrabenzyl pyrophosphate as a byproduct. beilstein-journals.org

The reaction is initiated by the deprotonation of this compound by a base to form the corresponding phosphite anion. This anion then acts as a nucleophile, attacking the halogenating agent (e.g., carbon tetrachloride) to generate a highly reactive phosphoryl halide intermediate (dibenzyl phosphorochloridate). This intermediate is then rapidly attacked by a nucleophile, such as an amine or an alcohol, to yield the final phosphorylated product. rsc.orgorgsyn.org

Recent studies have also explored catalytic versions of the Atherton-Todd reaction. For instance, an iodine-catalyzed system using hydrogen peroxide as the oxidant allows for the phosphorylation of amines and alcohols without the need for an external base. acs.org The proposed mechanism involves the in-situ formation of a phosphoryl iodide intermediate, which then undergoes nucleophilic substitution. acs.org

The choice of base is critical in the Atherton-Todd reaction. Tertiary amines are commonly employed to facilitate the deprotonation of the dialkyl phosphite. beilstein-journals.orgelectronicsandbooks.com The strength and steric properties of the tertiary amine can significantly impact the reaction's efficiency and course. For instance, with weakly basic nucleophiles like aniline, the addition of a tertiary base is necessary for the reaction to proceed. electronicsandbooks.com

The reactivity of dibenzyl chlorophosphonate, the key intermediate, with various tertiary bases has been studied. The stability of the intermediate in the presence of different bases was assessed by reacting the mixture with ammonia and measuring the yield of dibenzyl aminophosphonate. The results, summarized in the table below, indicate that sterically hindered bases like 2:6-lutidine and quinaldine (B1664567) lead to less decomposition of the chlorophosphonate, making them advantageous for phosphorylating alcohols. lookchem.com

Table 1: Stability of Dibenzyl Chlorophosphonate in the Presence of Tertiary Amines

Tertiary Amine Yield of Dibenzyl Aminophosphonate (%)
Pyridine (B92270) 58
α-Picoline 70
Quinoline 77
Dimethylaniline 83
2:6-Lutidine 85
Quinaldine 86

Data sourced from Atherton, Howard, and Todd (1945). lookchem.com

Additives can also influence the reaction. For example, in some variations of the reaction, the use of additives can enhance the rate and selectivity.

The order of reagent addition can have a significant impact on the efficiency of the Atherton-Todd reaction. beilstein-journals.org A common and effective procedure involves the dropwise addition of the phosphite or the halogen source to a cooled mixture of the nucleophile (e.g., amine or phenol) and the trialkylamine in a solvent. beilstein-journals.org This sequence ensures that the highly reactive chlorophosphate intermediate is immediately trapped by the nucleophile present in the reaction medium, minimizing side reactions. beilstein-journals.org

Another approach involves the pre-formation of the dialkyl chlorophosphate before the addition of the nucleophile. beilstein-journals.org The choice of procedure can depend on the specific substrates and desired outcome. For instance, the formation of a salt between cyclohexylamine (B46788) and dimethyl phosphite was observed when the amine was added to the phosphite, highlighting the importance of the addition order. beilstein-journals.org

Reactivity in Arbuzov-Type Rearrangements

This compound can participate in Arbuzov-type reactions, a fundamental process for forming phosphorus-carbon bonds. wikipedia.orgmdpi.com The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl phosphonate (B1237965). wikipedia.orgmdpi.com While phosphite esters are generally less reactive than phosphonites or phosphinites in this reaction, requiring higher temperatures, benzyl (B1604629) phosphites have been successfully used. wikipedia.orgresearchgate.net

A key feature of using benzyl phosphites is that the resulting benzyl groups on the phosphonate product can be readily removed by hydrogenolysis, providing access to phosphonic acids. beilstein-journals.org For the first time, benzyl phosphites were used to prepare a series of polyphosphonates from chloromethyl halides via the Michaelis-Arbuzov reaction conducted under vacuum. researchgate.net This allows for either regioselective mono-deprotection or complete deprotection to yield useful building blocks for biological phosphate (B84403) analogs. researchgate.net

The reaction mechanism involves the nucleophilic attack of the trivalent phosphorus on the alkyl halide, forming a quasi-phosphonium salt intermediate. This is followed by the dealkylation of the intermediate by the halide ion to give the pentavalent phosphonate. wikipedia.org In the case of this compound, this would lead to the formation of a benzylphosphonate.

Oxidation Reactions of this compound

This compound can be oxidized to the corresponding dibenzyl phosphate. A variety of oxidizing agents have been employed for this transformation. For example, oxidative halogenation of this compound using chlorine or N-chlorosuccinimide yields dibenzyl phosphorochloridate, which can then be hydrolyzed to the phosphate. researchgate.netrsc.org

Other effective oxidizing agents include potassium permanganate (B83412) under basic conditions in aqueous dioxane. rsc.org Hypochlorite at a pH of 8-9 also leads to a rapid and quantitative oxidation. rsc.org Periodate and iodate (B108269) in mildly acidic media (pH 3-4) have been shown to give high yields of dibenzyl phosphate. rsc.org However, this compound was found to be unreactive towards benzoyl peroxide, perbenzoic acid, and active manganese dioxide. rsc.org

A method involving monobromocyanoacetamide in the presence of benzyl alcohol has also been reported for the oxidation of dialkyl phosphites to their corresponding phosphates. acs.org When di-n-butyl phosphite was reacted with monobromocyanoacetamide and benzyl alcohol, di-n-butyl hydrogen phosphate was obtained in good yield. acs.org This method was extended to the phosphorylation of alcohols using this compound. acs.org

Investigation of Various Oxidizing Agents and Conditions

This compound can be oxidized to the corresponding dibenzyl phosphate through various methods. The choice of oxidizing agent and reaction conditions is critical to ensure efficient conversion while minimizing side reactions. Common oxidizing agents include peroxides, molecular oxygen, and halogenating agents.

Research has shown that N-chloroamides are effective reagents for this transformation. In inert solvents such as carbon tetrachloride, benzene, or chloroform, N-chlorosuccinimide reacts smoothly with this compound to yield dibenzyl chlorophosphonate, which is a precursor to the phosphate. rsc.org The reaction proceeds rapidly, often completing in minutes. rsc.org Similarly, N:2:4-trichloroacetanilide can be used as the chlorinating (and thus, oxidizing) agent. rsc.org It is crucial to use a solvent, as the direct reaction of these reagents with this compound can be violent and exothermic. rsc.org N-bromosuccinimide has also been employed to generate the corresponding dibenzyl bromophosphonate. rsc.org

Another significant reaction is the Atherton-Todd reaction, where carbon tetrachloride acts as both a solvent and an oxidizing/halogenating agent in the presence of an amine. nih.govbeilstein-journals.org This reaction converts this compound into phosphoramidates via a dibenzyl chlorophosphate intermediate. nih.gov The process can be performed at low temperatures, for instance, by reacting this compound with carbon tetrachloride in the presence of N,N-diisopropylethylamine (DIPEA) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). beilstein-journals.orgbeilstein-journals.org

More direct oxidation methods have also been explored. tert-Butyl hydroperoxide is a known oxidizing agent for converting phosphite triesters, which can be formed from this compound derivatives, into their phosphate counterparts. General methods for oxidizing H-phosphonates, such as this compound, include the use of silver nitrate (B79036) (AgNO₃) or aerobic oxidation under visible light, which typically proceed via a radical mechanism. oaepublish.com

Table 1: Oxidizing Agents and Conditions for this compound

Oxidizing Agent Co-reagent/Catalyst Solvent Product Reference(s)
N-Chlorosuccinimide None Carbon Tetrachloride, Benzene, Chloroform Dibenzyl chlorophosphonate rsc.org
N:2:4-Trichloroacetanilide None Ether, Benzene Dibenzyl chlorophosphonate rsc.org
N-Bromosuccinimide Amine Inert Solvent Dibenzyl aminophosphonate rsc.org
Carbon Tetrachloride (CCl₄) Amine (e.g., Ammonia, Primary/Secondary amines) Carbon Tetrachloride O,O-Dibenzyl phosphoramidate (B1195095) nih.gov
Carbon Tetrachloride (CCl₄) DIPEA, DMAP (catalytic) Dichloromethane, THF, etc. Dibenzyl aryl phosphate (with phenol) beilstein-journals.orgbeilstein-journals.org
tert-Butyl hydroperoxide None Dichloromethane myo-Inositol phosphate derivative
Hydrogen Peroxide Not specified Not specified Dibenzyl phosphate
Molecular Oxygen (O₂) Not specified Not specified Dibenzyl phosphate

Hydrolysis and Phosphorous-Oxygen Bond Cleavage Mechanisms

This compound is sensitive to moisture and undergoes hydrolysis, a reaction that involves the cleavage of a phosphorous-oxygen (P-O) bond. thermofisher.inlabfind.co.kr The hydrolysis can be facilitated by either acidic or basic conditions. Studies on related compounds show that at a neutral pH of 7.4 and a temperature of 36.4 °C, this compound hydrolyzes to benzyl phosphite, which indicates the cleavage of one of the P-O-benzyl bonds. rsc.orgcapes.gov.brrsc.org

The mechanism of hydrolysis for phosphonates typically involves a nucleophilic attack on the phosphorus atom. For diaryl phosphonates under acidic conditions, the proposed mechanism begins with the protonation of the phosphonate oxygen, which enhances the electrophilicity of the phosphorus atom. beilstein-journals.org A water molecule then acts as a nucleophile, attacking the phosphorus center and leading to the elimination of a benzyl alcohol molecule through P-O bond cleavage. beilstein-journals.org This process can be repeated to cleave the second benzyl group.

The cleavage of the P-O bond is the rate-limiting step in the enzyme-catalyzed hydrolysis of many phosphotriesters. nih.gov In non-enzymatic hydrolysis, the stability of the resulting products and intermediates plays a crucial role. The cleavage of the P-O bond in dialkyl phosphates is significantly slower than in five-membered cyclic phosphates, which are extremely reactive and hydrolyze many orders of magnitude faster. ttu.ee For this compound, the cleavage results in the formation of a P-O(H) bond, driven by the availability of water.

In addition to hydrolysis, the benzyl ester groups of dibenzyl phosphonate (the oxidized form of this compound) can be cleaved via hydrogenolysis. beilstein-journals.org This method, typically employing a palladium on charcoal (Pd/C) catalyst, is an effective way to remove the benzyl groups to yield the phosphonic acid, demonstrating an alternative route for P-O bond cleavage under reductive conditions. beilstein-journals.org

Exploration of Radical Reaction Pathways

This compound can participate in a variety of reactions involving radical intermediates. The P-H bond in this compound can be homolytically cleaved to generate a phosphoryl radical, (BnO)₂P•=O. This can be achieved using radical initiators or through photoredox catalysis. oaepublish.comworldscientific.com These phosphorus-centered radicals are key intermediates in C-P bond formation reactions. oaepublish.com

One significant radical pathway is the radical-mediated addition to unsaturated systems. Phosphoryl radicals generated from H-phosphonates can add to alkenes and alkynes, leading to the formation of new carbon-phosphorus bonds. oaepublish.com For instance, the addition of a phosphoryl radical to an alkene generates a carbon-centered radical intermediate, which can then be trapped or undergo further reactions, such as cyclization. oaepublish.com

Another important mechanism is the Radical Arbuzov reaction. Unlike the classical ionic Michaelis-Arbuzov reaction, this pathway involves the addition of an alkyl radical to a trivalent phosphite. chinesechemsoc.orgchinesechemsoc.org This addition forms a transient phosphoranyl radical intermediate ((BnO)₂P•-R). This intermediate subsequently undergoes β-scission, cleaving a C-O bond of one of the benzyl groups to form a stable P=O bond and generating a benzyl radical. chinesechemsoc.org This radical approach allows for the phosphonylation of alkyl halides, including secondary and tertiary ones, that are often unreactive under traditional thermal Arbuzov conditions. chinesechemsoc.org

The formation of phosphoranyl radicals can also be initiated by the addition of other radical species to the trivalent phosphorus atom of the phosphite. acs.orgnih.gov The subsequent fate of the phosphoranyl radical, whether it undergoes α-scission (releasing a radical and a trivalent P species) or β-scission (forming a pentavalent P=O species and a new radical), is a key feature of these pathways. nih.gov In many photoredox-catalyzed reactions, phosphites are used as efficient radical traps. ua.esprinceton.edu

Reactivity with Activated Alkyl Halides and Derivatives

The reaction of this compound with alkyl halides is a cornerstone of its reactivity, primarily through the Michaelis-Arbuzov and Michaelis-Becker reactions, which create a carbon-phosphorus bond.

The Michaelis-Arbuzov reaction involves the direct reaction of a trivalent phosphorus ester, like this compound in its tautomeric P(III) form, with an alkyl halide. wikipedia.orgacs.org The mechanism is initiated by the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide in an Sₙ2 fashion. wikipedia.orgacs.org This forms a quasi-phosphonium salt intermediate. The displaced halide anion then attacks one of the benzylic carbons of the phosphonium (B103445) salt, also via an Sₙ2 reaction, resulting in the formation of the final dialkyl phosphonate and a benzyl halide. wikipedia.org This reaction typically requires elevated temperatures (120-160 °C), especially for less reactive halides. wikipedia.orgacs.org The reactivity of the halide follows the order R-I > R-Br > R-Cl. mdpi.com

The Michaelis-Becker reaction offers a milder alternative. In this process, this compound is first deprotonated by a strong base (e.g., sodium hydride) to form a phosphite anion. acs.orgnih.gov This highly nucleophilic anion then reacts with the alkyl halide to form the phosphonate product. acs.orgnih.gov The use of bases like anhydrous potassium carbonate (K₂CO₃) can also facilitate the reaction under milder, often room temperature, conditions. nih.gov However, with certain substrates, side reactions via a single electron transfer (SET) mechanism can occur. nih.gov

A notable reaction with an activated polyhalogenated derivative is the Atherton-Todd reaction . This compound reacts with carbon tetrachloride in the presence of a base, typically a primary or secondary amine, to produce a phosphoramidate. nih.gov This reaction proceeds through the in-situ formation of a reactive dibenzyl chlorophosphate intermediate, which is then attacked by the amine nucleophile. nih.govbeilstein-journals.org

More recently, radical-mediated versions of the Arbuzov reaction have been developed to overcome the limitations of the thermal method. chinesechemsoc.orgchinesechemsoc.org These reactions, often enabled by photoredox catalysis, allow for the phosphonylation of primary, secondary, and even tertiary alkyl halides at room temperature, showing broad functional group tolerance. chinesechemsoc.orgchinesechemsoc.org

Table 2: Reactivity of this compound with Activated Alkyl Halides

Reaction Name Substrate Reagents/Conditions Mechanism Product Type Reference(s)
Michaelis-Arbuzov Primary Alkyl Halide (RX) Heat (120-160 °C) Ionic Sₙ2 Alkyl Phosphonate wikipedia.orgacs.org
Michaelis-Becker Alkyl Halide (RX) Strong Base (e.g., NaH, K₂CO₃) Ionic Sₙ2 Alkyl Phosphonate acs.orgnih.gov
Atherton-Todd Carbon Tetrachloride (CCl₄) Amine, Base (e.g., Et₃N) Ionic / In-situ chlorophosphate formation Phosphoramidate nih.govbeilstein-journals.org
Radical Arbuzov Alkyl Halide (RX) Photocatalyst, Visible Light Radical Addition / β-scission Alkyl Phosphonate chinesechemsoc.orgchinesechemsoc.org

Applications of Dibenzyl Phosphite in Advanced Organic Synthesis

Phosphorylation Strategies Utilizing Dibenzyl Phosphite (B83602)

Phosphorylation, the introduction of a phosphate (B84403) group into an organic molecule, is a fundamental transformation in both biological and synthetic chemistry. Dibenzyl phosphite serves as a key precursor for phosphorylation agents, enabling the controlled and selective modification of various functional groups.

This compound is instrumental in methods designed for the phosphorylation of alcohols and phenols. chemicalbook.comlookchem.com The general approach involves the in situ conversion of this compound into a more reactive P(V) species, such as dibenzyl chlorophosphate or a related activated intermediate, which then readily reacts with hydroxyl groups. One established method involves reacting an alcohol with this compound and bromine in the presence of a tertiary amine like triethylamine (B128534). oup.com This process is believed to proceed through a dibenzyloxyalkyloxyhydroxy phosphonium (B103445) bromide intermediate, which subsequently transforms into the desired phosphate triester. oup.com

The chemoselectivity of these phosphorylation reactions is a significant advantage. For instance, methods have been developed that allow for the selective phosphorylation of a primary alcohol in the presence of more sterically hindered secondary or tertiary alcohols. researchgate.net Similarly, aliphatic hydroxyl groups can be selectively phosphorylated over phenolic hydroxyls under certain catalytic conditions, demonstrating the high degree of control achievable. semanticscholar.org The choice of solvent and base can also influence the reaction's efficiency, with dichloromethane, acetonitrile, and pyridine (B92270) being suitable solvents. researchgate.net

Below is a table summarizing representative examples of selective phosphorylation of alcohols.

SubstratePhosphorylating SystemBase/CatalystProduct TypeRef.
Primary/Secondary AlcoholsThis compound / BromineTriethylamineAlkyl Dibenzyl Phosphate oup.com
PhenolsThis compoundN-ethyldiisopropylamine / DMAPPhenyl Dibenzyl Phosphate lookchem.com
Complex AlcoholsΨ-Reagent (P(V))DBUO-Phosphorylated Alcohol researchgate.net
Diols / PolyolsPEP-K / TBAHSTBAHS (catalyst)Monophosphorylated Alcohol semanticscholar.org

This table is for illustrative purposes and synthesizes general findings.

The synthesis of chiral organophosphorus compounds, which are vital components of many biologically active molecules and chiral ligands, requires precise control over stereochemistry. While this compound itself is achiral, it is a key component in developing stereoselective and enantioselective phosphorylation methodologies. These methods typically rely on one of two strategies: the use of a chiral catalyst to control the approach of the phosphorylating agent to the substrate, or the use of a chiral auxiliary attached to either the phosphorus reagent or the substrate.

Significant progress has been made in catalytic asymmetric phosphorylation. For instance, chiral peptide-based catalysts have been developed to achieve enantioselective phosphite transfer, which is a key step in the synthesis of biologically important molecules like D-myo-inositol-6-phosphate. These reactions can proceed via a highly selective kinetic resolution of a protected substrate, demonstrating the power of catalytic control.

Another approach involves "double asymmetric induction," where a chiral phosphite (such as one derived from a chiral alcohol like menthol (B31143) or borneol) reacts with a chiral substrate, for example, an amino alcohol. The inherent chirality of both the reagent and the substrate influences the stereochemical outcome, and when their stereochemical preferences align ("matched pair"), very high diastereoselectivity can be achieved. This strategy has been successfully applied to the synthesis of phosphonic analogues of important natural products.

Formation of Diverse Organophosphorus Compounds

Beyond its role in phosphorylation, this compound is a cornerstone for synthesizing a broad spectrum of organophosphorus compounds by facilitating the formation of stable phosphorus-carbon (P-C) and phosphorus-nitrogen (P-N) bonds.

Dibenzyl phosphonates are critical intermediates in organic synthesis, primarily because they serve as stable, protected precursors to phosphonic acids. beilstein-journals.orgnih.gov The most common method for their synthesis is the Michaelis-Arbuzov reaction. wikipedia.orgfrontiersin.org This reaction involves the nucleophilic attack of this compound on an alkyl halide (e.g., an alkyl bromide or iodide), typically under thermal conditions, to form a P-C bond and yield the corresponding dibenzyl phosphonate (B1237965). wikipedia.orgresearchgate.net While the classic reaction often requires high temperatures, modern variations using palladium catalysis can achieve the transformation under milder conditions. organic-chemistry.org

The primary utility of dibenzyl phosphonates lies in their facile conversion to phosphonic acids. researchgate.net The benzyl (B1604629) groups can be cleanly removed under mild conditions via catalytic hydrogenolysis, typically using palladium on charcoal (Pd/C) as the catalyst. beilstein-journals.orgnih.gov This deprotection strategy is highly advantageous as it avoids the harsh acidic or basic conditions required for the cleavage of simpler alkyl esters (like diethyl or dimethyl phosphonates), which could degrade sensitive functional groups elsewhere in the molecule. beilstein-journals.org An alternative mild deprotection method involves the use of bromotrimethylsilane (B50905) (BTMS) followed by hydrolysis. nih.govresearchgate.net

The following table outlines the general synthetic sequence.

StepReaction NameReactantsKey Reagents/ConditionsProductRef.
1Michaelis-ArbuzovThis compound, Alkyl Halide (R-X)Heat or Pd-catalystDibenzyl Alkylphosphonate wikipedia.orgorganic-chemistry.org
2DebenzylationDibenzyl AlkylphosphonateH₂, Pd/C or TMSBr then H₂OAlkylphosphonic Acid beilstein-journals.orgnih.gov

Phosphoramidates, compounds containing a P-N bond, are of significant interest in medicinal chemistry and materials science. The Atherton-Todd reaction is a classic and highly effective method for their synthesis, directly utilizing this compound. beilstein-journals.orgwikipedia.orgnih.gov In its original form, the reaction involves treating this compound with an amine (primary or secondary) in the presence of carbon tetrachloride and a base. beilstein-journals.orgnih.gov

The reaction proceeds through the in situ formation of a reactive intermediate, believed to be a dialkyl chlorophosphate, which is then trapped by the amine nucleophile to form the stable phosphoramidate (B1195095). beilstein-journals.org This one-pot procedure is advantageous as it avoids the need to handle the often unstable and moisture-sensitive chlorophosphate reagent directly. nih.govacs.org While historically reliant on carbon tetrachloride, modern modifications of the Atherton-Todd reaction have explored alternative, less hazardous halogenating agents and catalytic systems. nih.gov

This compound is a precursor to dibenzyl phosphate, a crucial building block for the synthesis of complex lipids such as phosphatidic acids and their analogues. nih.govrsc.org Phosphatidic acids are key intermediates in the biosynthesis of glycerophospholipids and also act as signaling molecules. wikipedia.orgaocs.orgnih.gov The dibenzyl protecting groups are ideal for this type of synthesis because they are stable throughout multi-step reaction sequences but can be removed in the final step without affecting other sensitive parts of the molecule, such as ester linkages or double bonds. rsc.org

A powerful strategy for synthesizing enantiopure phosphatidic acids involves the cobalt-salen catalyzed ring-opening of terminal epoxides, such as acyl-protected glycidol (B123203) derivatives, with dibenzyl phosphate as the nucleophile. nih.govrsc.org This method allows for the regioselective installation of the protected phosphate group, leading to mono- and di-acyl phosphatidic acids in high yields and with excellent stereochemical control. nih.gov This approach has also been used to create photoswitchable phospholipid mimics, which are valuable tools in chemical biology. rsc.org Once the lipid backbone is fully assembled, the benzyl groups on the phosphate are typically removed via catalytic hydrogenolysis to yield the final phosphatidic acid. rsc.org

Applications in Nucleotide and Polynucleotide Synthetic Chemistry

This compound serves as a crucial reagent in the chemical synthesis of nucleotides and polynucleotides, primarily through its conversion to active phosphorylating agents. Its application is central to methodologies that construct the phosphate backbone of DNA and RNA, such as the phosphotriester and H-phosphonate methods.

In the phosphotriester approach to oligonucleotide synthesis, a protected nucleoside is coupled with a phosphotriester derivative. This compound can be a precursor to dibenzyl chlorophosphonate, a powerful phosphorylating agent. rsc.org This reagent reacts with the hydroxyl group of a nucleoside to form a phosphotriester intermediate. The benzyl groups serve as protecting groups for the phosphate oxygen atoms during the synthesis. This protection prevents unwanted side reactions and allows for the sequential addition of nucleotide units to the growing oligonucleotide chain. wikipedia.org The stability of the benzyl-protected phosphotriester is a key advantage, enabling high coupling efficiencies.

The H-phosphonate method offers an alternative strategy for forming the internucleotide linkage. umich.eduspringernature.comresearchgate.net In this approach, a 5'-protected nucleoside is reacted with a nucleoside 3'-H-phosphonate monoester in the presence of a condensing agent to form a dinucleoside H-phosphonate diester. This compound can be readily converted to the corresponding dibenzyl H-phosphonate, which in turn can be used to prepare the necessary nucleoside 3'-H-phosphonate monomers. umich.edu The resulting H-phosphonate diester intermediate is then oxidized to the stable phosphate diester linkage. trilinkbiotech.com This method is valued for its simplicity and the stability of the H-phosphonate monomers.

The selection of protecting groups is critical in oligonucleotide synthesis, and the benzyl groups in this compound-derived intermediates offer distinct advantages. They are stable under the conditions required for the coupling reactions but can be removed under specific conditions at the end of the synthesis, as will be discussed in section 4.4.

Carbon-Phosphorus Bond Formation Reactions

This compound is a versatile reagent for the formation of carbon-phosphorus (C-P) bonds, a fundamental transformation in organophosphorus chemistry. These reactions are pivotal for the synthesis of a wide array of organophosphorus compounds, including α-hydroxyphosphonates and α-aminophosphonates, which are of significant interest due to their biological activities.

Hydrophosphonylation Reactions and Asymmetric Variants

The hydrophosphonylation reaction, also known as the Pudovik reaction, involves the addition of a P-H bond across a carbon-heteroatom double bond, most commonly a carbonyl group (C=O) or an imine group (C=N). mdpi.com this compound, possessing a reactive P-H bond, readily participates in these reactions to afford α-hydroxyphosphonates and α-aminophosphonates, respectively.

The addition of this compound to aldehydes and ketones, typically catalyzed by a base or an acid, yields dibenzyl α-hydroxyphosphonates. mdpi.com The reaction proceeds through the nucleophilic attack of the phosphite on the carbonyl carbon.

The development of asymmetric hydrophosphonylation has been a major focus, aiming to produce enantiomerically enriched α-hydroxy- and α-aminophosphonates. This is often achieved through the use of chiral catalysts. While many studies have focused on dialkyl phosphites like dimethyl and diethyl phosphite, the principles are applicable to this compound. acs.orgacs.orgchemtube3d.com Chiral Lewis acids, Brønsted acids, and organocatalysts have been successfully employed to induce enantioselectivity in the addition of phosphites to aldehydes and imines. organic-chemistry.orgnih.govsci-hub.se For instance, chiral thiourea (B124793) catalysts have been shown to be effective in the enantioselective hydrophosphonylation of imines. organic-chemistry.org

Catalyst TypeSubstrateProductEnantiomeric Excess (ee)
Chiral ThioureaN-Benzyl Iminesα-Amino PhosphonatesUp to 99%
Chiral Brønsted AcidAldiminesα-Amino PhosphonatesGood to high

Table 1: Examples of Catalysts Used in Asymmetric Hydrophosphonylation of Imines.

Involvement in Multicomponent Reactions for Complex Structure Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly efficient for the synthesis of complex molecules. nih.gov this compound is a key component in several important MCRs, most notably the Kabachnik-Fields reaction . organic-chemistry.org

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl compound like this compound, to produce α-aminophosphonates. nih.govcore.ac.uknih.gov This reaction is a cornerstone for the synthesis of these biologically relevant molecules. researchgate.netmdpi.com

The reaction mechanism can proceed through two main pathways: one involving the initial formation of an imine from the amine and carbonyl compound, followed by the addition of this compound (the aza-Pudovik reaction), or via the initial formation of an α-hydroxyphosphonate, which is subsequently displaced by the amine. core.ac.uk

Recent research has demonstrated the utility of this compound in the Kabachnik-Fields reaction for the synthesis of novel α-aminophosphonates. For example, the reaction of pyrene-1-carboxaldehyde with this compound and aliphatic amines in methanol (B129727) leads to the formation of dimethyl amino(pyren-1-yl)methylphosphonates, indicating a transesterification of the benzyl groups in the methanolic solvent. tandfonline.comtandfonline.com In another example, a multicomponent reaction involving salicylaldehydes, malononitrile, and this compound has been used to synthesize chromenylphosphonates. rsc.org

Reactant 1Reactant 2Reactant 3 (Phosphorus Source)Product
Pyrene-1-carboxaldehydeAliphatic AmineThis compoundDimethyl amino(pyren-1-yl)methylphosphonate
SalicylaldehydeMalononitrileThis compoundDibenzyl chromenylphosphonate

Table 2: Examples of Multicomponent Reactions Involving this compound.

Protective Group Chemistry: Cleavage of Benzyl Groups in Derivatives

In the synthesis of complex molecules such as nucleotides, phosphonates, and their derivatives, the use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions. The benzyl group, frequently introduced via this compound, is a widely used protecting group for the phosphate and phosphonate moieties. A key advantage of the benzyl group is its stability under a range of reaction conditions, coupled with its susceptibility to cleavage under specific, often mild, conditions.

The removal of benzyl groups from the phosphorus center, a process known as debenzylation , is a critical final step in many synthetic sequences. The most common and versatile method for the cleavage of benzyl groups from phosphotriesters and phosphonate diesters is catalytic hydrogenolysis . chemicalforums.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction proceeds under mild conditions and results in the formation of the deprotected phosphonic or phosphoric acid and toluene (B28343) as a byproduct. Pearlman's catalyst (Pd(OH)₂/C) is also a highly effective catalyst for this transformation. chemicalforums.com

Another method for the cleavage of benzyl groups from phosphate esters involves the use of silylating agents, such as bromotrimethylsilane (TMSBr) . researchgate.net This reagent can selectively cleave benzyl esters in the presence of other functional groups. The reaction proceeds via the formation of a silylated intermediate, which is then hydrolyzed to yield the free phosphonic or phosphoric acid.

Deprotection MethodReagentsKey Features
Catalytic HydrogenolysisH₂, Pd/C or Pd(OH)₂/CMild conditions, high efficiency
Silylation/HydrolysisTMSBr, then H₂OSelective for benzyl groups, useful for substrates with reducible functional groups

Table 3: Common Methods for the Cleavage of Benzyl Groups from this compound Derivatives.

Catalytic Roles and Ligand Design from Dibenzyl Phosphite

Dibenzyl Phosphite (B83602) as a Precursor for Catalytic Ligands

The utility of dibenzyl phosphite as a starting material is well-established in the field of ligand design. Its structure can be readily modified to generate more complex phosphorus-containing molecules that can coordinate with transition metals, forming active and selective catalysts.

A primary method for elaborating the structure of this compound is the Atherton-Todd reaction. beilstein-journals.org In this process, this compound reacts with a halogenating agent, such as carbon tetrachloride (CCl₄), in the presence of a base. This reaction generates a reactive intermediate, O,O-dibenzyl chlorophosphate. beilstein-journals.orgbeilstein-journals.org This chlorophosphate is a key synthon that can be subsequently treated with various nucleophiles, such as alcohols, phenols, or amines, to construct a wide array of phosphate (B84403) and phosphoramidate (B1195095) structures. beilstein-journals.org

For instance, a synthetic procedure involves preparing the chlorophosphate intermediate at low temperatures (-10 °C) by reacting this compound with CCl₄ in the presence of diisopropylethylamine (DIPEA) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The subsequent addition of a nucleophile, like a phenol, to this intermediate yields the desired triphosphate product. beilstein-journals.orgbeilstein-journals.org This modular approach allows for the systematic introduction of different functional groups and chiral moieties, leading to the creation of libraries of ligands with tunable steric and electronic properties. scholaris.ca These ligands can range from simple monophosphites to more complex bidentate or polydentate structures, including phosphine-phosphite and phosphite-phosphoramidite ligands. acs.orgrsc.org

Ligands derived from this compound precursors have found broad application in homogeneous catalysis, particularly in reactions mediated by transition metals like rhodium, palladium, and copper. acs.orgmdpi.commdpi.com Phosphite-containing ligands are valued for their strong π-acceptor properties, which can significantly influence the electronic environment of the metal center and, consequently, the catalytic activity and selectivity.

In rhodium-catalyzed hydroformylation, an industrially significant process for converting alkenes to aldehydes, phosphite and phosphine-phosphite ligands are crucial for controlling regioselectivity (linear vs. branched aldehydes) and enantioselectivity. acs.orgmdpi.comtue.nl For example, heterobidentate phosphine-phosphite ligands have been successfully employed in the rhodium-catalyzed asymmetric hydrogenation of various substrates, achieving high enantioselectivities (up to 98% ee). rsc.org The modular synthesis, which can originate from precursors like this compound, allows for the fine-tuning of the ligand backbone and substituents to optimize performance for a specific transformation. rsc.org

Similarly, in palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, which forms a phosphorus-carbon bond, phosphite ligands play a role. mdpi.comsciforum.net The reaction typically couples aryl halides with dialkyl phosphites. While some modern variations aim for "ligand-free" conditions where the phosphite reagent itself may act as a ligand, the classical approach involves specifically designed P-ligands to stabilize the palladium catalyst and facilitate the catalytic cycle. mdpi.comsciforum.net The ability to synthesize diverse ligands from precursors like this compound is therefore essential for expanding the scope and efficiency of these transformations.

Table 1: Examples of Transition Metal-Catalyzed Reactions Using Phosphite-Type Ligands

Catalytic Reaction Metal Ligand Type Substrate Example Product Type Key Finding Reference
Asymmetric Hydrogenation Rh Phosphine-Phosphite Dehydroamino acid derivatives Chiral Amino Acids Excellent enantioselectivities (up to 99% ee) achieved by varying ligand structure. acs.org
Asymmetric Hydroformylation Rh Diphosphite Norbornene exo-Aldehyde Moderate to high enantioselectivities (up to 92% ee) depending on ligand architecture. acs.org
Hirao Cross-Coupling Pd/Ni/Cu Monodentate/Bidentate P-ligands Aryl halides, Dialkyl phosphites Aryl Phosphonates P-ligands are crucial for in-situ catalyst formation and efficiency. mdpi.comsciforum.net

Role in Organocatalytic Systems

Beyond its role as a ligand precursor, this compound can act directly as a nucleophilic reagent in organocatalytic reactions. In these systems, a small chiral organic molecule, the organocatalyst, activates the substrates and controls the stereochemical outcome without the need for a metal.

This compound is a key phosphorus nucleophile in several enantioselective organocatalytic reactions, including the phospha-Michael and Pudovik (phospha-aldol) reactions. researchgate.netchemrxiv.org A critical aspect of this chemistry is the tautomeric equilibrium between the pentavalent phosphonate (B1237965) form, (BnO)₂P(O)H, which is generally unreactive, and the trivalent phosphite form, (BnO)₂P-OH, which is the active nucleophile. researchgate.netchemrxiv.org

Bifunctional organocatalysts, such as those based on squaramide or thiourea (B124793) scaffolds containing both a hydrogen-bond donor and a basic site (e.g., a tertiary amine), are particularly effective. researchgate.netchemrxiv.org The basic moiety of the catalyst facilitates the deprotonation of this compound or shifts the tautomeric equilibrium toward the nucleophilic phosphite form. Simultaneously, the hydrogen-bonding part of the catalyst (e.g., the squaramide N-H groups) activates the electrophile, bringing the two reactants together in a well-defined chiral environment and directing the nucleophilic attack to one face of the electrophile. researchgate.netchemrxiv.org

A notable example is the asymmetric phospha-Michael addition of this compound to iminochromenes, catalyzed by a bifunctional squaramide catalyst. This method provides access to biologically active, enantioenriched chromenylphosphonates with excellent yields (up to 95%) and enantioselectivities (up to 98% ee). researchgate.netchemrxiv.org Similarly, chiral guanidine (B92328) catalysts have been shown to effectively activate diphenyl phosphite for highly enantioselective 1,4-additions to nitroalkenes, a strategy that is applicable to this compound for the synthesis of chiral β-amino phosphonate precursors. acs.org

Table 2: Enantioselective Organocatalytic Reactions with this compound

Reaction Type Electrophile Organocatalyst Product Yield Enantiomeric Excess (ee) Reference
Phospha-Michael Addition Iminochromene Bifunctional Squaramide Chromenylphosphonate up to 95% up to 98% researchgate.netchemrxiv.org
Phospha-Mannich Reaction Isatin-ketimines Bifunctional Squaramide 3-Amino-2-oxoindolin-3-yl-phosphonate Very Good up to 98% mdpi.com

This compound and its derivatives are also utilized in phase-transfer catalysis (PTC). PTC is a valuable technique for reacting substances that are located in different immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one of the reactants across the phase boundary to allow the reaction to occur. eurjchem.comeurjchem.com

The Atherton-Todd reaction, used for phosphorylation, can be performed under PTC conditions. beilstein-journals.orgbeilstein-journals.org For example, the synthesis of pseudo-halide phosphates has been achieved by reacting a dialkyl phosphite (like this compound) with sodium salts (NaN₃, NaCN) in a water-organic solvent mixture using a phase-transfer agent. beilstein-journals.orgbeilstein-journals.org In this setup, the phase-transfer catalyst facilitates the interaction between the water-soluble sodium salt and the organic-soluble phosphite-derived intermediate.

Another application is the synthesis of phosphate esters via nucleophilic substitution. The synthesis of benzyl (B1604629) diethyl phosphate has been demonstrated from the sodium salt of diethyl phosphate and benzyl chloride in a solid-liquid PTC system, using tetrabutylammonium (B224687) bromide (TBAB) as the catalyst in a toluene-water mixed solvent system. eurjchem.comeurjchem.com This methodology provides a facile and efficient route for phosphorylation under mild conditions. Similarly, peracetylated glycosyl bromides have been reacted with dibenzyl phosphate in a two-phase system using tetrabutylammonium hydrogen sulfate (B86663) as the catalyst to synthesize glycosyl phosphates. cdnsciencepub.com These examples highlight the utility of this compound and related species as reagents in clean and efficient PTC systems. eurjchem.com

Spectroscopic Characterization and Computational Studies of Dibenzyl Phosphite

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights (e.g., Phosphorus-31 NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Phosphorus-31 NMR (³¹P NMR), is an indispensable tool for the structural elucidation and mechanistic investigation of phosphorus-containing compounds like dibenzyl phosphite (B83602). mdpi.comnumberanalytics.com The ³¹P nucleus possesses a nuclear spin of ½ and has a 100% natural abundance, which provides excellent NMR sensitivity and results in sharp, well-resolved signals. mdpi.com This technique is highly sensitive to the electronic environment around the phosphorus atom, making it ideal for identifying functional groups, determining stereochemistry, and tracking reaction progress. numberanalytics.com

The chemical shift (δ) in a ³¹P NMR spectrum covers a wide range, allowing for clear differentiation between various phosphorus environments. huji.ac.il For phosphites, which are P(III) compounds, the chemical shifts typically appear in a distinct region. Dibenzyl phosphite, (C₆H₅CH₂O)₂P(O)H, exists in equilibrium with its trivalent tautomer, dibenzyl phosphonate (B1237965). The observed ³¹P NMR signal reflects this tautomeric equilibrium. The chemical shift for this compound is influenced by the electronegativity of the attached benzyloxy groups and the hybridization at the phosphorus center. sigmaaldrich.comnih.gov

One-bond coupling between phosphorus and directly attached protons (¹JP-H) is a characteristic feature in the proton-coupled ³¹P NMR spectrum of H-phosphonates like this compound, typically exhibiting large coupling constants in the range of 600 to 700 Hz. huji.ac.il In proton-decoupled spectra, this coupling is removed, resulting in a simplified singlet, which is useful for quantification and initial identification. huji.ac.il Multi-bond couplings (e.g., ²JP-O-C-H, ³JP-O-C-C-H) can also be observed and provide further structural information.

In mechanistic studies, ³¹P NMR is used to monitor the transformation of this compound in real-time. For instance, in the Atherton-Todd reaction, ³¹P NMR can track the conversion of the starting phosphite to a phosphoramidate (B1195095) product via a proposed dialkyl chlorophosphate intermediate. beilstein-journals.org Similarly, in catalytic processes like hydrophosphorylation or cross-coupling reactions, the technique allows for the identification of catalytic intermediates, such as metal-phosphite complexes, and helps to elucidate the reaction pathway by observing the appearance and disappearance of signals corresponding to reactants, intermediates, and products. researchgate.netresearchgate.net

Phosphorus(III) CompoundTypical ³¹P NMR Chemical Shift (δ, ppm)
PCl₃219.00
(MeO)₃P140.00
(PhO)₃P127.00
Ph₂PCl81.00
PPh₃-6.00
Table 1: Comparative ³¹P NMR chemical shifts for various P(III) compounds, illustrating the sensitivity of the phosphorus nucleus to its chemical environment. sjtu.edu.cn Data is referenced against 85% H₃PO₄.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provide powerful methodologies to complement experimental investigations into the structure, reactivity, and properties of this compound at an atomic level. These approaches enable the study of transient species and reaction pathways that are often difficult or impossible to observe directly.

Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic structure and reactivity of organophosphorus compounds. royalsocietypublishing.org DFT calculations are used to model reaction mechanisms by locating transition states and calculating activation energies, providing a quantitative understanding of reaction kinetics and thermodynamics. mdpi.com For reactions involving this compound, such as nucleophilic additions or metal-catalyzed cross-couplings, DFT can elucidate the step-by-step pathway. rsc.orgjocpr.com For example, in the hydrophosphorylation of alkynes catalyzed by copper, DFT studies have detailed the roles of the catalyst and solvent, confirming an anti-Markovnikov addition mechanism. rsc.org

DFT is also employed to determine key electronic properties that govern the reactivity of this compound. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. imist.mabohrium.com Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites for potential reactive encounters. ijcce.ac.ir

Calculated PropertySignificanceApplication to this compound
HOMO EnergyElectron-donating ability (nucleophilicity)Predicts reactivity towards electrophiles
LUMO EnergyElectron-accepting ability (electrophilicity)Predicts reactivity towards nucleophiles
HOMO-LUMO GapChemical reactivity and stabilityA smaller gap suggests higher reactivity
Molecular Electrostatic Potential (MEP)Maps sites for electrophilic and nucleophilic attackIdentifies reactive centers on the molecule
Table 2: Key electronic properties of this compound that can be calculated using DFT and their chemical significance. imist.mabohrium.com

Ab initio (Latin for "from the beginning") calculations are quantum chemistry methods that solve the electronic Schrödinger equation based on first principles, without reliance on empirical parameters. science.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a rigorous framework for predicting molecular structure and reactivity. researchgate.net For this compound, ab initio calculations can yield highly accurate predictions of its three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. researchgate.netacs.org

In the realm of reactivity, ab initio methods are used to construct potential energy surfaces for chemical reactions. acs.orgresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, these methods can predict reaction barriers and reaction rates. This is particularly valuable for understanding the intrinsic reactivity of this compound in the absence of solvent or catalytic effects. acs.org For instance, ab initio studies on the hydrolysis of related phosphate (B84403) esters have elucidated the preference for associative versus dissociative mechanisms based on the nature of the attacking nucleophile and leaving groups. researchgate.net Such insights are transferable to predicting the behavior of this compound in similar transformations.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, including conformational changes, diffusion, and interactions with their environment. researchgate.netrsc.org

For systems containing this compound, MD simulations can model its behavior in various media, such as in solution or at the interface of a catalyst. These simulations can reveal how solvent molecules arrange around the phosphite, influencing its reactivity and stability. mdpi.com In the context of materials science, MD simulations have been used to understand the behavior of phosphite-based additives in lubricants or electrolytes, simulating how they interact with surfaces under operational conditions. researchgate.net Furthermore, when combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, MD can be used to model enzymatic reactions where a phosphite acts as a substrate, providing insights into the dynamic interactions within the enzyme's active site. researchgate.netmdpi.com

Computational screening is a powerful strategy for the rational design of new molecules with desired properties, and it is highly applicable to derivatives of this compound. researcher.life This approach involves creating a virtual library of candidate molecules by systematically modifying the parent structure (e.g., by changing substituents on the benzyl (B1604629) rings) and then using high-throughput computational methods, typically based on DFT, to predict their properties. researchgate.netrsc.org

A prominent application of this methodology is in the development of electrolyte additives for high-voltage lithium-ion batteries. researchgate.net Researchers have computationally screened libraries of phosphite derivatives to identify candidates that have optimal oxidation potentials and reactivity towards scavenging harmful species like hydrogen fluoride (B91410) (HF). rsc.org The screening protocol typically involves calculating properties such as oxidation potential, reduction potential, and reaction energies. researchgate.netrsc.org This process allows for the rapid and cost-effective identification of promising derivatives of this compound for specific applications, significantly narrowing down the number of compounds that need to be synthesized and tested experimentally. rsc.org

Screened Phosphite Derivative (Example)Calculated Oxidation Potential (V)Calculated Reduction Potential (V)
Trimethyl phosphite5.170.74
Triethyl phosphite4.970.77
Triphenyl phosphite5.25-0.53
tert-Butyl diethyl phosphite4.540.22
Table 3: Example data from a computational screening of phosphite derivatives for battery applications, showing calculated redox potentials. Such a screening could be readily extended to include this compound and its derivatives. rsc.org

Computational modeling provides profound insights into the mechanisms of catalytic reactions involving this compound. dbc.wroc.pl By constructing detailed models of the entire catalytic cycle, researchers can map the potential energy surface of the reaction, identifying the structures and energies of all intermediates and transition states. nih.govmdpi.com This approach is crucial for understanding how a catalyst enhances reaction rates and controls selectivity (e.g., regioselectivity or enantioselectivity). acs.org

For example, DFT calculations have been used to model the mechanism of the copper-catalyzed hydrophosphorylation of alkynes with H-phosphonates. rsc.org The models can reveal how the phosphite coordinates to the metal center, the nature of the active catalytic species, and the energetic barriers for key steps like oxidative addition, migratory insertion, and reductive elimination. researchgate.netacs.org In asymmetric catalysis, where chiral phosphite-based ligands are used, computational models can explain the origin of enantioselectivity by comparing the transition state energies for the pathways leading to the different stereoisomers. acs.org These detailed mechanistic models are not only fundamental for understanding existing catalytic systems but also for designing new, more efficient, and selective catalysts for reactions utilizing this compound. rsc.org

Q & A

Q. What are the optimal conditions for synthesizing dibenzyl phosphite, and how can yield be maximized?

this compound is synthesized via transesterification using triethyl phosphite, benzyl alcohol, and pentaerythritol with an organic tin catalyst. Optimal conditions include a reaction temperature of 130–140°C, a 2-hour reaction time, and a 1:2:2 molar ratio of reactants, achieving yields up to 95% . For lab-scale synthesis, ensure inert atmosphere conditions and rigorous purification via vacuum distillation to minimize side reactions.

Q. How is the molecular structure of this compound validated, and what analytical techniques are recommended?

Key structural features include a phosphorus center bonded to two benzyloxy groups and a hydroxyl group. Use nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H) to confirm the presence of characteristic peaks (e.g., ³¹P NMR: δ ~10–12 ppm for P–O bonds). Mass spectrometry (MS) and infrared (IR) spectroscopy can corroborate molecular weight (262.24 g/mol) and functional groups (P–O stretching at ~980 cm⁻¹) .

Q. What are the primary applications of this compound in organic synthesis?

It is widely used for:

  • Phosphorylation of phenols : React with phenols in acetonitrile using N-ethyldiisopropylamine and DMAP at –10°C for selective phosphate ester formation .
  • Monoselective C–H alkylation : Catalyze ortho-alkylation of N-quinolyl benzamides with alkyl iodides, enabling precise functionalization of aromatic systems .

Q. What safety protocols are critical when handling this compound?

The compound is hazardous, causing skin/eye irritation and respiratory distress. Use fume hoods, nitrile gloves, and eye protection. Store at 2–8°C in airtight containers, avoiding oxidizers. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How does this compound facilitate bioisosteric replacement in drug design?

As a phosphonate bioisostere, it replaces carboxylate or phosphate groups to enhance metabolic stability and bioavailability. For example, in prodrug synthesis (e.g., BNC105), this compound is used to create phosphate esters that improve solubility while maintaining target binding . Validate bioisosteric effects via molecular docking and in vitro assays comparing parent and modified compounds.

Q. What mechanistic insights explain its role in stereoselective synthesis?

In diastereoselective additions (e.g., Scheme 2 in ), this compound reacts with imines to form phosphonates. The bulky benzyl groups induce steric control, favoring specific diastereomers. Monitor reaction progress via ³¹P NMR to track intermediate formation .

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 95% vs. lower values) often arise from catalyst purity, moisture levels, or temperature gradients. Replicate protocols rigorously using anhydrous solvents, fresh catalysts, and calibrated heating systems. Compare results with literature controls (e.g., PubChem data ).

Q. What advanced analytical methods ensure purity in this compound-based reactions?

Beyond NMR and MS, use high-performance liquid chromatography (HPLC) with UV detection at 254 nm to quantify residual reactants. For phosphonate products, employ ion chromatography to detect phosphate byproducts. Document purity criteria following Beilstein Journal guidelines (e.g., ≥95% purity for publication) .

Q. How is this compound applied in continuous flow chemistry?

In microwave-assisted alcoholysis (Table 5, ), continuous flow systems improve reaction efficiency by maintaining precise temperature control and reducing side reactions. Optimize parameters (e.g., flow rate, microwave power) using design-of-experiment (DoE) frameworks .

Q. What strategies mitigate challenges in prodrug activation using this compound?

For phosphate prodrugs (e.g., SCH-59884), this compound intermediates require hydrogenolysis to remove benzyl groups. Use Pd/C under H₂ or transfer hydrogenation with ammonium formate. Monitor deprotection via TLC and confirm with ¹H NMR (loss of benzyl protons at δ ~7.3 ppm) .

Methodological Guidance

  • Experimental Design : For reproducibility, document reaction parameters (e.g., stoichiometry, catalyst loading) and validate with triplicate runs. Use statistical tools (e.g., ANOVA) to assess variability .
  • Data Reporting : Adhere to IUPAC nomenclature and include spectral data (NMR shifts, MS peaks) in supplementary materials. Reference PubChem identifiers (e.g., DTXSID80871270) for cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.